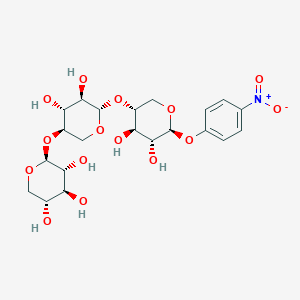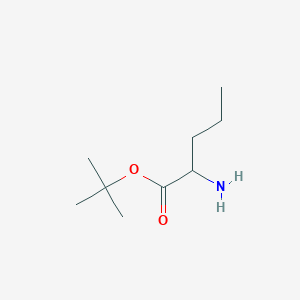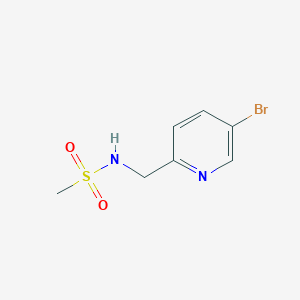![molecular formula C10H7NS B3245991 Benzo[b]thiophene-7-acetonitrile CAS No. 17381-53-2](/img/structure/B3245991.png)
Benzo[b]thiophene-7-acetonitrile
Overview
Description
“Benzo[b]thiophene-7-acetonitrile” is a heterocyclic aromatic compound with several industrial and scientific applications. It is a derivative of Benzo[b]thiophene, an aromatic organic compound with a molecular formula C8H6S .
Synthesis Analysis
The synthesis of benzo[b]thiophenes can be achieved through an aryne reaction with alkynyl sulfides . This involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Chemical Reactions Analysis
The chemical reactions involving benzo[b]thiophenes typically involve aryne reactions with alkynyl sulfides . This process involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Scientific Research Applications
Photophysical Properties and Applications
New Fluorescent Benzo[b]thiophene Derivatives : Venanzi et al. (2005) synthesized fluorescent derivatives of benzo[b]thiophene by palladium-catalyzed cross-couplings, studying their photophysical behavior in acetonitrile. These compounds, including benzo[b]thiophene-7-acetonitrile analogues, show potential for creating fluorescent biomarkers due to their specific electronic and excited-state properties (Venanzi et al., 2005).
Synthetic Methodologies
Efficient Synthesis from Dithioesters : Sandhya et al. (2015) reported an efficient one-pot synthesis method for benzo[b]thiophenes from o-halophenyl acetonitrile, utilizing CuI and pivalic acid. This method underscores the versatility of this compound in synthesizing complex heterocyclic compounds (Sandhya et al., 2015).
Catalytic Hydrogenation to Dihydrobenzo[b]thiophene : Bianchini et al. (1999) described the use of a ruthenium(II) tris-acetonitrile complex for the regioselective hydrogenation of benzo[b]thiophene to 2,3-dihydrobenzo[b]thiophene, showcasing the compound's role in facilitating selective hydrogenation reactions (Bianchini et al., 1999).
Biological Applications
Antiviral Potential : Ivachtchenko et al. (2019) developed and analyzed the structure of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, highlighting its potential as a novel inhibitor of hepatitis B. This study implies the utility of this compound derivatives in creating effective antiviral agents (Ivachtchenko et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophene-7-acetonitrile is the Serotonin N-acetyltransferase (AANAT), an enzyme that plays a crucial role in the biosynthesis of melatonin . AANAT is responsible for the nocturnal rhythm of melatonin production in the pineal gland .
Mode of Action
Benzo[b]thiophen-7-acetonitrile interacts with AANAT, inhibiting its activity . This interaction results in a decrease in the production of melatonin, a neurohormone known for its role in controlling circadian rhythms .
Biochemical Pathways
The inhibition of AANAT affects the melatonin synthesis pathway. Melatonin is synthesized from serotonin in a two-step process, with AANAT catalyzing the penultimate step, the acetylation of serotonin . By inhibiting AANAT, this compound disrupts this pathway, affecting the production of melatonin .
Result of Action
The primary result of this compound’s action is the inhibition of melatonin production due to its interaction with AANAT . This could potentially affect various physiological and pathophysiological processes that are influenced by melatonin, such as sleep disorders, seasonal affective disorders, and obesity .
properties
IUPAC Name |
2-(1-benzothiophen-7-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NS/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRUIDMKFOHABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B3245910.png)
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/no-structure.png)

![1-[2-(dimethylamino)ethyl]-1H-indol-6-amine](/img/structure/B3245947.png)



![(2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B3245972.png)





